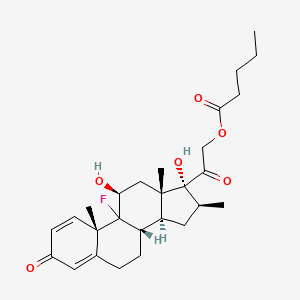
Betamethasone21-Valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 21-valerate is a synthetic glucocorticoid ester, specifically the 21-valerate ester of betamethasone. It is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly found in topical formulations such as creams, ointments, and lotions, and is used to treat various inflammatory skin conditions like eczema and psoriasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the production of betamethasone 21-valerate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and quantify impurities .
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone 21-valerate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of betamethasone alcohol and other oxidized derivatives.
Hydrolysis: In the presence of water, betamethasone 21-valerate can hydrolyze to betamethasone and valeric acid.
Thermal Degradation: At elevated temperatures, betamethasone 21-valerate degrades into betamethasone alcohol and other by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Thermal Degradation: This typically occurs at temperatures above 100°C.
Major Products Formed:
- Betamethasone Alcohol
- Valeric Acid
- Other oxidized derivatives
Aplicaciones Científicas De Investigación
Betamethasone 21-valerate has a wide range of applications in scientific research:
- Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of HPLC methods .
- Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response modulation .
- Medicine: Betamethasone 21-valerate is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases .
- Industry: It is used in the formulation of various pharmaceutical products, ensuring the stability and efficacy of topical medications .
Mecanismo De Acción
Betamethasone 21-valerate is often compared with other glucocorticoid esters such as:
- Betamethasone 17-valerate
- Betamethasone 17,21-dipropionate
- Betamethasone disodium phosphate
Uniqueness: Betamethasone 21-valerate is unique due to its specific esterification at the 21st position, which influences its pharmacokinetic properties and potency. Compared to betamethasone 17-valerate, it has a different lipophilicity profile, affecting its absorption and distribution in the skin .
Comparación Con Compuestos Similares
- Betamethasone 17-valerate
- Betamethasone 17,21-dipropionate
- Betamethasone disodium phosphate
Propiedades
Fórmula molecular |
C27H37FO6 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1 |
Clave InChI |
FEROCCAEIIKMJT-YPDDTXEGSA-N |
SMILES isomérico |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canónico |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
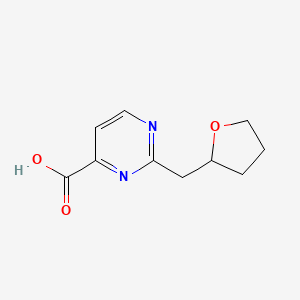
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)
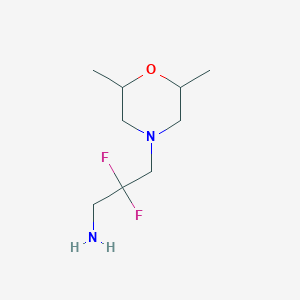
![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
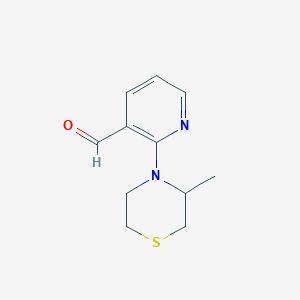
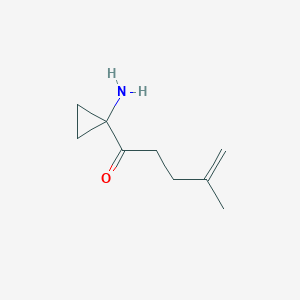
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)


